![molecular formula C18H16N6O4 B2456084 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide CAS No. 1798407-12-1](/img/structure/B2456084.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H16N6O4 and its molecular weight is 380.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, alongside a triazole and pyridazine component that may contribute to its pharmacological properties.
Antidiabetic Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antidiabetic properties. For instance, a related compound demonstrated potent inhibition of α-amylase with an IC50 value of 0.68 µM. This suggests that the target compound may also possess similar inhibitory effects on carbohydrate metabolism enzymes, which could be beneficial in managing diabetes .
Cytotoxicity and Cancer Cell Lines
Cytotoxicity assays conducted on various cancer cell lines revealed that derivatives of benzodioxole exhibited significant activity against several types of cancer cells. The compound's ability to induce cytotoxicity was evaluated using MTS assays, with findings showing effective inhibition across multiple cancer cell lines (IC50 values ranging from 26 to 65 µM) while maintaining low toxicity against normal cell lines (IC50 > 150 µM) .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of the triazole ring may enhance its interaction with specific biological targets such as kinases involved in cell signaling pathways.
Interaction with Glycogen Synthase Kinase-3 (GSK-3)
In silico studies suggest that related compounds may inhibit GSK-3 isoforms, which are implicated in various diseases including cancer and diabetes. These compounds displayed selectivity for GSK-3α with IC50 values around 2 µM, indicating a potential pathway through which the target compound could exert therapeutic effects .
In Vivo Studies
In vivo experiments using streptozotocin-induced diabetic mice have demonstrated promising results regarding the antidiabetic effects of similar compounds. These studies typically assess blood glucose levels and overall metabolic health following treatment with the compounds .
Structural Activity Relationship (SAR)
Research into the structural activity relationship of benzodioxole derivatives has revealed that modifications to the chemical structure can significantly influence biological activity. For instance, variations in substituents on the benzodioxole ring or alterations in the triazole component have been shown to enhance or diminish activity against specific targets .
Table 1: Biological Activity Summary of Related Compounds
Compound | Target | IC50 Value (µM) | Activity Type |
---|---|---|---|
Compound A | α-Amylase | 0.68 | Antidiabetic |
Compound B | Cancer Cell Line X | 26 | Cytotoxic |
Compound C | GSK-3α | 2 | Kinase Inhibition |
Wissenschaftliche Forschungsanwendungen
In one study, researchers employed a coupling reaction between appropriate precursors to synthesize compounds with similar structural features. The reaction conditions were optimized to achieve high yields while minimizing side products .
Antimicrobial Properties
Research indicates that compounds containing both triazole and dioxole moieties exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess potent activity against various bacterial strains and fungi . The specific compound may also exhibit similar properties due to its structural components.
Anticancer Activity
There is growing evidence supporting the anticancer potential of compounds featuring dioxole and triazole structures. They may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells. Further studies are needed to elucidate the exact mechanisms through which (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide exerts its effects.
Table 2: Reported Biological Activities
Mechanistic Insights
Studies involving molecular modeling have suggested that the interaction between this compound and biological targets can be explained through various binding modes. These insights are crucial for understanding how modifications to the chemical structure might enhance or diminish biological activity.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4/c25-17(5-2-13-1-3-14-15(9-13)28-12-27-14)20-7-8-23-18(26)6-4-16(22-23)24-11-19-10-21-24/h1-6,9-11H,7-8,12H2,(H,20,25)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEOLTXMFUXHOG-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.